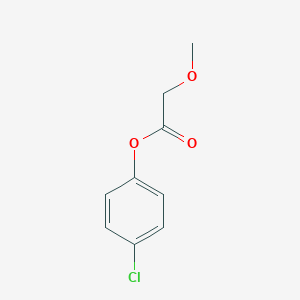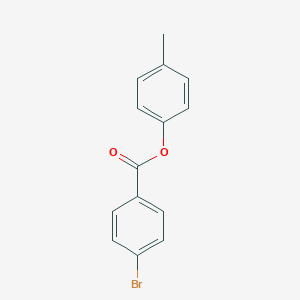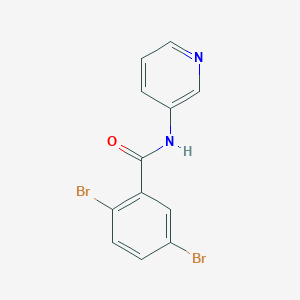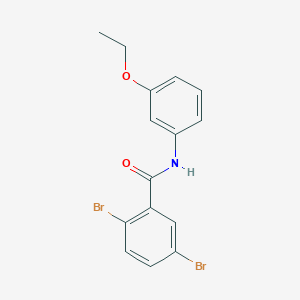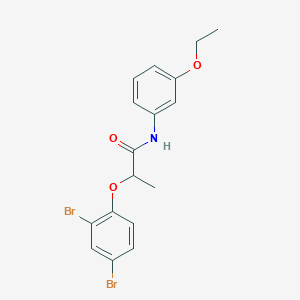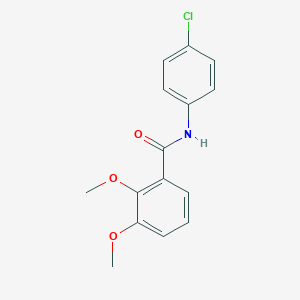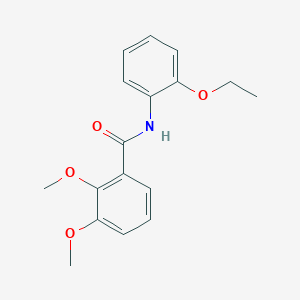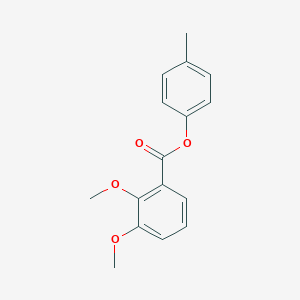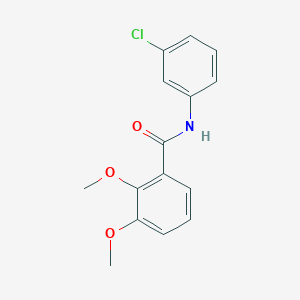
N-(2-sec-butylphenyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-2-methoxyacetamide, commonly known as BMA-142, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMA-142 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential therapeutic benefits.
Wirkmechanismus
BMA-142 works by inhibiting the enzyme N-(2-sec-butylphenyl)-2-methoxyacetamide, which breaks down endocannabinoids. By inhibiting N-(2-sec-butylphenyl)-2-methoxyacetamide, BMA-142 increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and physiological effects:
BMA-142 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models of inflammatory pain. BMA-142 has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, BMA-142 has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
BMA-142 has several advantages as a research tool. It is a highly selective inhibitor of N-(2-sec-butylphenyl)-2-methoxyacetamide, which makes it a valuable tool for studying the endocannabinoid system. However, BMA-142 has some limitations as well. It is relatively expensive compared to other N-(2-sec-butylphenyl)-2-methoxyacetamide inhibitors, which may limit its use in some research settings. Additionally, BMA-142 has poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving BMA-142. One area of interest is its potential use in treating pain and inflammation. BMA-142 has shown promising results in preclinical models of inflammatory pain, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in treating addiction. BMA-142 has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction. Finally, BMA-142 may have potential applications in the field of neuroprotection, as it has been shown to have neuroprotective effects in preclinical models of stroke. Further research is needed to determine the full extent of BMA-142's potential therapeutic applications.
Synthesemethoden
The synthesis of BMA-142 involves the reaction of 2-sec-butylphenylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure BMA-142.
Wissenschaftliche Forschungsanwendungen
BMA-142 has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. BMA-142 has also been studied for its potential use in treating addiction, as it inhibits the breakdown of endocannabinoids, which are involved in the reward pathway of the brain.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C13H19NO2/c1-4-10(2)11-7-5-6-8-12(11)14-13(15)9-16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
MMTDCPLVFOSBLJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



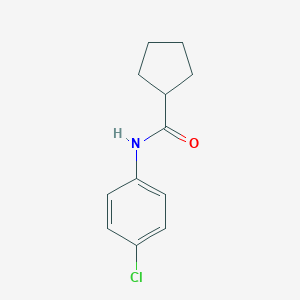
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)

